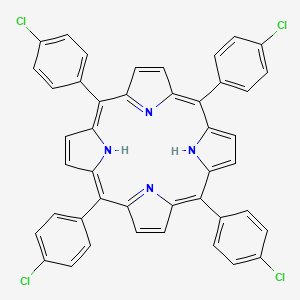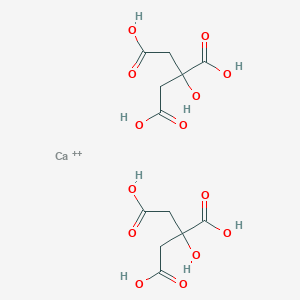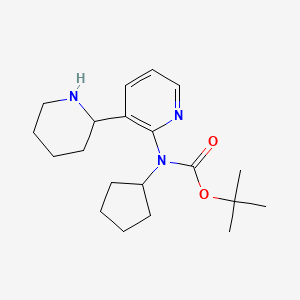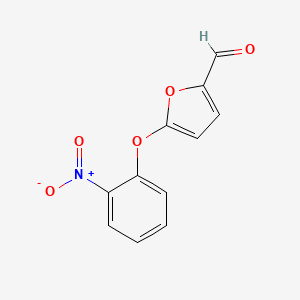
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and oxo groups, making it a subject of interest for researchers in chemistry, biology, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate typically involves multiple steps, including the introduction of fluorine atoms and the formation of oxo groups. One common method involves the reaction of 3-fluoro-2-oxopropanoic acid with sodium hydroxide to form the disodium salt. The reaction is carried out under controlled conditions to ensure the correct placement of fluorine atoms and the formation of the desired oxo groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound on an industrial scale .
化学反応の分析
Types of Reactions
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various fluorinated organic compounds, hydroxylated derivatives, and halogen-substituted analogs .
科学的研究の応用
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and oxo groups enable it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, including altered metabolic pathways and reduced cellular proliferation .
類似化合物との比較
Similar Compounds
3-Fluoro-2-oxopropanoic acid: A related compound with similar fluorine and oxo groups.
3-Hydroxy-2-oxopropanoic acid: Contains hydroxyl groups instead of fluorine atoms.
3-(4-Morpholinyl)-3-oxopropanoic acid: Features a morpholine ring in place of fluorine atoms
Uniqueness
Disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate is unique due to its specific arrangement of fluorine atoms and oxo groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C6H8F2Na2O8+2 |
|---|---|
分子量 |
292.10 g/mol |
IUPAC名 |
disodium;3-fluoro-3-(3-fluoro-2-oxopropanoyl)oxy-2-oxopropanoic acid;dihydrate |
InChI |
InChI=1S/C6H4F2O6.2Na.2H2O/c7-1-2(9)6(13)14-4(8)3(10)5(11)12;;;;/h4H,1H2,(H,11,12);;;2*1H2/q;2*+1;; |
InChIキー |
BVQAPHJYLRENEN-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)C(=O)OC(C(=O)C(=O)O)F)F.O.O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[1H-indene-1,3'-pyrrolidine]-1'-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B11815805.png)
![3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)

![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)


![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)



